![molecular formula C16H15BrN2O4S B5234870 2-Bromobenzyl 2-({2-[(2-thienylcarbonyl)amino]acetyl}amino)acetate](/img/structure/B5234870.png)
2-Bromobenzyl 2-({2-[(2-thienylcarbonyl)amino]acetyl}amino)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromobenzyl 2-({2-[(2-thienylcarbonyl)amino]acetyl}amino)acetate: is an organic compound that features a bromobenzyl group and a thienylcarbonyl group. This compound is of interest due to its potential applications in organic synthesis and medicinal chemistry. The presence of both bromine and sulfur atoms in its structure makes it a versatile intermediate for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromobenzyl 2-({2-[(2-thienylcarbonyl)amino]acetyl}amino)acetate typically involves multiple steps:
-
Formation of 2-Bromobenzyl Bromide:
Reactants: Toluene, bromine, iron powder as a catalyst.
Conditions: The reaction is carried out in glacial acetic acid at room temperature, followed by heating to 40°C and exposure to a tungsten lamp for photochemical reaction.
Product: 2-Bromobenzyl bromide.
-
Acylation of 2-Thiophenecarboxylic Acid:
Reactants: 2-Thiophenecarboxylic acid, thionyl chloride.
Conditions: The reaction is performed under reflux conditions.
Product: 2-Thienylcarbonyl chloride.
-
Coupling Reaction:
Reactants: 2-Bromobenzyl bromide, 2-Thienylcarbonyl chloride, glycine derivatives.
Conditions: The reaction is carried out in the presence of a base such as triethylamine.
Product: this compound.
Industrial Production Methods: The industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the 2-bromobenzyl group can undergo nucleophilic substitution reactions.
Acylation Reactions: The thienylcarbonyl group can participate in acylation reactions with various nucleophiles.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium cyanide, or other nucleophiles in polar aprotic solvents.
Acylation: Amines or alcohols in the presence of a base such as pyridine or triethylamine.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as azides, nitriles, or other substituted benzyl derivatives.
Acylation Products: Amides or esters derived from the thienylcarbonyl group.
Hydrolysis Products: Corresponding carboxylic acids and alcohols.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Cross-Coupling Reactions: Participates in Suzuki-Miyaura and other palladium-catalyzed coupling reactions.
Biology and Medicine:
Drug Development: Potential precursor for the synthesis of pharmaceutical compounds with antimicrobial or anticancer properties.
Bioconjugation: Used in the modification of biomolecules for research purposes.
Industry:
Material Science: Potential use in the synthesis of polymers or advanced materials with specific properties.
Agrochemicals: Intermediate for the synthesis of pesticides or herbicides.
Mechanism of Action
The mechanism of action of 2-Bromobenzyl 2-({2-[(2-thienylcarbonyl)amino]acetyl}amino)acetate would depend on its specific application
Covalent Bond Formation: The bromobenzyl group can form covalent bonds with nucleophilic sites in proteins or enzymes.
Hydrogen Bonding and π-π Interactions: The thienylcarbonyl group can participate in hydrogen bonding and π-π interactions with biological molecules.
Comparison with Similar Compounds
2-Bromobenzyl Bromide: A simpler compound with similar reactivity in nucleophilic substitution reactions.
2-Thienylcarbonyl Chloride: Shares the thienylcarbonyl group and participates in similar acylation reactions.
Benzyl 2-({2-[(2-thienylcarbonyl)amino]acetyl}amino)acetate: Lacks the bromine atom but has similar structural features.
Uniqueness:
Dual Functional Groups: The presence of both bromobenzyl and thienylcarbonyl groups makes it a versatile intermediate.
Reactivity: The bromine atom provides unique reactivity for substitution reactions, while the thienylcarbonyl group offers acylation potential.
Properties
IUPAC Name |
(2-bromophenyl)methyl 2-[[2-(thiophene-2-carbonylamino)acetyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O4S/c17-12-5-2-1-4-11(12)10-23-15(21)9-18-14(20)8-19-16(22)13-6-3-7-24-13/h1-7H,8-10H2,(H,18,20)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKGFEJYEGNKIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC(=O)CNC(=O)CNC(=O)C2=CC=CS2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![10-[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-12-one](/img/structure/B5234789.png)
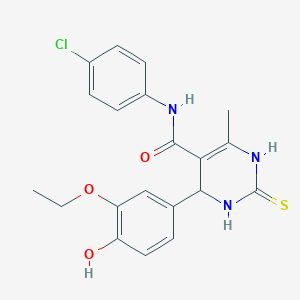
![Ethyl 2-[(3,4-diethoxybenzoyl)amino]acetate](/img/structure/B5234796.png)
![3-[(5-Nitroquinolin-8-yl)amino]propan-1-ol](/img/structure/B5234798.png)
![(E)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(4-nitroanilino)prop-2-enenitrile](/img/structure/B5234804.png)
![N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B5234816.png)
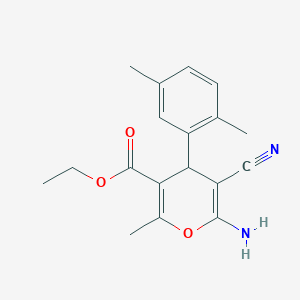
![1-ethyl-4-{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-piperidinyl}piperazine](/img/structure/B5234829.png)
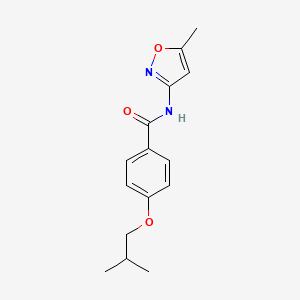
![2-(Ethylsulfanyl)ethyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B5234846.png)
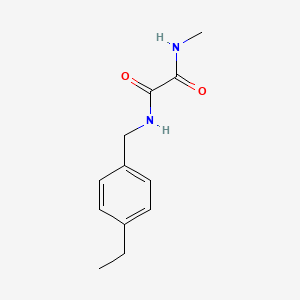
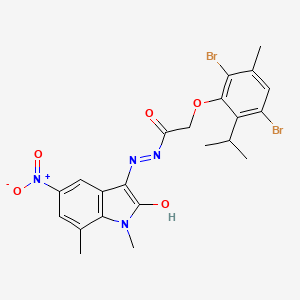
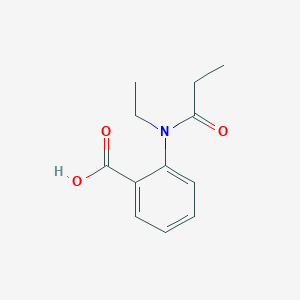
![4-(2-iodoanilino)-3-[(4-methylphenyl)methyl]-4-oxobutanoic acid](/img/structure/B5234872.png)
